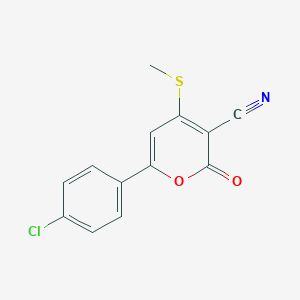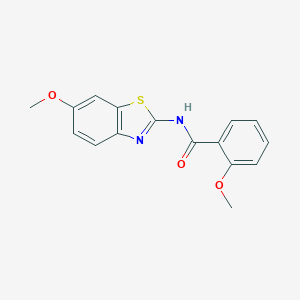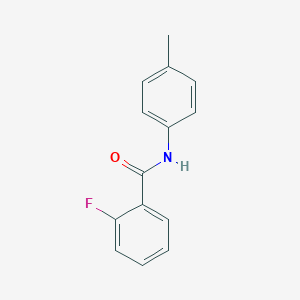
2-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CMBA and belongs to the class of benzothiazole derivatives. In
作用机制
The mechanism of action of CMBA is not fully understood. However, it is believed that the antitumor activity of CMBA is due to its ability to induce apoptosis in cancer cells. CMBA has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. The anti-inflammatory activity of CMBA is thought to be due to its ability to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. The mechanism of action of CMBA against bacteria is not well understood, but it is thought to involve disruption of the bacterial cell membrane.
Biochemical and Physiological Effects
CMBA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CMBA inhibits the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. CMBA has also been shown to inhibit the activity of lipoxygenase, an enzyme that plays a role in the production of leukotrienes, which are involved in inflammation and allergic reactions. Furthermore, CMBA has been shown to inhibit the activity of phosphodiesterase-4, an enzyme that plays a role in the production of inflammatory mediators.
实验室实验的优点和局限性
One advantage of using CMBA in lab experiments is its potential to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Furthermore, CMBA has been shown to be relatively stable under normal lab conditions. However, one limitation of using CMBA in lab experiments is its low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of CMBA is not fully understood, which may limit its use in mechanistic studies.
未来方向
There are several future directions for research on CMBA. One direction is to investigate the mechanism of action of CMBA against cancer cells, bacteria, and inflammatory mediators. Another direction is to explore the potential of CMBA as a lead compound for the development of new drugs for cancer, inflammation, and infectious diseases. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of CMBA in vivo, as well as its toxicity and safety profile.
合成方法
The synthesis of CMBA involves the condensation reaction between 2-amino-6-methylbenzothiazole and 4-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields CMBA as a white crystalline solid with a melting point of 181-183°C. The purity of the compound can be verified using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
CMBA has been reported to have potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that CMBA inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. CMBA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMBA exhibits antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
属性
分子式 |
C16H13ClN2OS |
|---|---|
分子量 |
316.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(18-13)19-15(20)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19,20) |
InChI 键 |
XDCTYLRSTAUCFK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)


![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
